molecular formula C18H31N4O15P3 B13167792 aha-dUTP

aha-dUTP

Cat. No.: B13167792
M. Wt: 636.4 g/mol
InChI Key: SJPIXOHJQKQEIV-JHCHYBNPSA-N
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Description

5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate (aha-dUTP) is a modified nucleotide used in molecular biology and biochemistry. It is a derivative of deoxyuridine triphosphate (dUTP) with an aminohexylacrylamido group attached to the uracil base. This modification allows for the incorporation of this compound into DNA during enzymatic reactions, enabling subsequent labeling with amine-reactive dyes or other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate involves the modification of deoxyuridine triphosphateThis is typically achieved through a series of chemical reactions that involve the protection and deprotection of functional groups, as well as the use of specific reagents and catalysts .

Industrial Production Methods

In industrial settings, the production of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are labeled DNA molecules, which can be used in various molecular biology applications .

Mechanism of Action

The mechanism of action of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The aminohexylacrylamido group serves as a site for subsequent labeling with amine-reactive dyes. This allows for the visualization and detection of specific DNA sequences in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate is unique due to its specific modification, which provides a longer spacer between the nucleotide and the dye. This reduces interactions between the nucleotide and the dye, resulting in brighter conjugates and increased accessibility for detection reagents .

Properties

Molecular Formula

C18H31N4O15P3

Molecular Weight

636.4 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-(6-aminohexylamino)-3-oxoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C18H31N4O15P3/c19-7-3-1-2-4-8-20-15(24)6-5-12-10-22(18(26)21-17(12)25)16-9-13(23)14(35-16)11-34-39(30,31)37-40(32,33)36-38(27,28)29/h5-6,10,13-14,16,23H,1-4,7-9,11,19H2,(H,20,24)(H,30,31)(H,32,33)(H,21,25,26)(H2,27,28,29)/b6-5+/t13-,14+,16+/m0/s1

InChI Key

SJPIXOHJQKQEIV-JHCHYBNPSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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